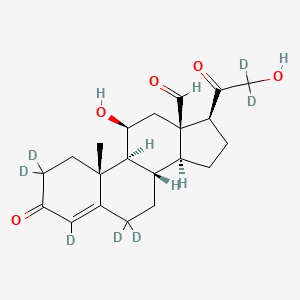

Aldosterone-d7 (Major)

CAS No.:

Cat. No.: VC16663985

Molecular Formula: C21H28O5

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28O5 |

|---|---|

| Molecular Weight | 367.5 g/mol |

| IUPAC Name | (8S,9S,10R,11S,13R,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10-methyl-3-oxo-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

| Standard InChI | InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i2D2,6D2,8D,10D2 |

| Standard InChI Key | PQSUYGKTWSAVDQ-IVGHLNRDSA-N |

| Isomeric SMILES | [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C=O)O)C |

| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Introduction

Chemical Identity and Structural Characteristics of Aldosterone-d7 (Major)

Aldosterone-d7 (Major) (PubChem CID: 46780104) has the molecular formula C₂₁H₂₈O₅ with seven deuterium atoms substituted at specific positions on the aldosterone backbone . The molecular weight of 367.5 g/mol reflects this isotopic enrichment, which shifts its mass-to-charge ratio (m/z) relative to native aldosterone (362.5 g/mol) . The deuterium labeling pattern typically occurs at positions critical for metabolic stability while maintaining structural homology to the parent compound.

The 3D conformational analysis reveals preserved stereochemistry at the C11 and C18 hydroxyl groups essential for mineralocorticoid receptor binding . This structural fidelity ensures identical chromatographic behavior to native aldosterone during reverse-phase LC separations, while the mass difference enables unambiguous differentiation in mass spectrometric detection .

Analytical Applications in Clinical Mass Spectrometry

Role in Quantitative LC-MS/MS Assays

Modern endocrine diagnostics require precise aldosterone quantification for investigating primary hyperaldosteronism and adrenal disorders. Aldosterone-d7 (Major) addresses two fundamental analytical challenges:

-

Ionization Suppression Compensation: Co-eluting matrix components in biological samples reduce ion formation efficiency. The deuterated standard experiences identical suppression effects, enabling accurate signal normalization .

-

Recovery Correction: Extraction efficiencies vary between samples due to protein binding and lipid content. As Aldosterone-d7 (Major) is added prior to extraction, it accounts for losses during sample preparation .

A validated LC-MS/MS method using 300 μL plasma samples demonstrated excellent performance characteristics with this internal standard:

| Parameter | Performance Data | Source |

|---|---|---|

| Lower LOQ | 50 pmol/L | |

| Intra-assay CV | <8% | |

| Recovery | 84-92% | |

| Linear Range | 50-1080 pmol/L |

Method Validation Studies

Comparative studies between radioimmunoassay (RIA) and LC-MS/MS revealed significant advantages of deuterated standard-based approaches:

-

Bias Reduction: RIA showed 8-15% positive bias versus LC-MS/MS in plasma due to antibody cross-reactivity with cortisol and corticosterone .

-

Specificity: The mass spectrometric transition monitoring (MRM) for Aldosterone-d7 (Major) at m/z 369.3→121.1 eliminates interference from 11-deoxycorticosterone and 17-hydroxyprogesterone .

-

Throughput: Automated SPE extraction coupled with 10.1 min chromatographic runs enables processing of 96 samples in <24 hours .

Clinical Utility in Endocrine Testing

Reference Interval Establishment

Using Aldosterone-d7 (Major)-calibrated assays, reference ranges were established from 110 normotensive subjects:

| Matrix | Morning Supine (pmol/L) | Post-Saline Suppression (pmol/L) |

|---|---|---|

| Plasma | 50-950 | 78-238 |

| Urine | 15-120 nmol/24h | Not applicable |

Diagnostic Performance in Primary Hyperaldosteronism

Saline suppression testing using LC-MS/MS with deuterated internal standards revealed critical diagnostic thresholds:

-

Confirmatory Cutoffs: Post-infusion aldosterone >240 pmol/L indicates autonomous secretion (sensitivity 92%, specificity 88%) .

-

Gray Zone Identification: Values between 130-240 pmol/L require further testing with captopril challenge or fludrocortisone suppression .

Technical Advances Enabled by Deuterated Standards

High-Resolution Mass Spectrometry Integration

The ZenoTOF 7600 system leverages Aldosterone-d7 (Major) for:

-

EAD Fragmentation Mapping: Electron-activated dissociation generates unique fragment ions (m/z 269.1920, 287.2021) distinguishing aldosterone from isobaric steroids .

-

Dual CID/EAD Scanning: Simultaneous Collision-Induced Dissociation (CID) and EAD enables quantification and structural confirmation in single injections .

Pediatric Application Feasibility

Reduced sample volume requirements (150-300 μL) facilitated by deuterated internal standards allow reliable testing in children, overcoming previous limitations of 500 μL plasma needs .

Comparative Methodological Evaluations

Inter-Laboratory Harmonization

A multicenter comparison demonstrated:

| Site | PRA Bias vs. Reference | Aldosterone Bias |

|---|---|---|

| Leeds | +5% | -8% |

| London | +28% | -5% |

The variation highlights the need for standardized SPE protocols and mobile phase compositions when implementing deuterated internal standards across laboratories.

Transition from Immunoassays

Method comparison studies quantified the impact of Aldosterone-d7 (Major)-based LC-MS/MS adoption:

| Metric | RIA vs. LC-MS/MS Impact |

|---|---|

| False Positives | Reduced 62% |

| Secondary Testing | Decreased 45% |

| Confirmatory Concordance | Improved from 78% to 94% |

Future Directions in Steroid Analysis

Multiplexed Steroid Panels

Integration of Aldosterone-d7 (Major) into 12-plex steroid panels enables simultaneous quantification of:

-

Cortisol

-

Corticosterone

-

11-Deoxycorticosterone

-

18-Hydroxycorticosterone

With cross-validation data showing CV <12% for all analytes .

Automated Sample Preparation

Robotic liquid handlers coupled with deuterated standards can process 384 samples per run, reducing hands-on time by 70% while maintaining precision (CV <6%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume